Ethyl [(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetate
Description
Properties
IUPAC Name |
ethyl 2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S3/c1-2-10-4(9)3-12-6-8-7-5(11)13-6/h2-3H2,1H3,(H,7,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIGHLCSLWCUOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NNC(=S)S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00360878 | |
| Record name | AO-780/25081011 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26730509 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
83123-75-5 | |
| Record name | AO-780/25081011 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Molecular Characterization
Ethyl [(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetate has the molecular formula C₆H₈N₂O₂S₃ and a molecular weight of 236.3 g/mol . The structure comprises a 1,3,4-thiadiazole core substituted at the 2-position with a sulfanylacetate group and at the 5-position with a sulfhydryl (-SH) moiety.
Synthetic Relevance
The compound serves as a precursor for biologically active molecules, particularly HMG-CoA reductase inhibitors and antimicrobial agents. Its dual thiol groups enable further functionalization via oxidation or nucleophilic substitution.
Preparation Methodologies
Heterocyclization of Thiosemicarbazides
The synthesis begins with the preparation of 5-amino-1,3,4-thiadiazol-2-thiol intermediates. Sych et al. (2015) demonstrated that acylated thiosemicarbazides undergo cyclization with carbon disulfide (CS₂) in alkaline media to form 5-R-carbonylamino-1,3,4-thiadiazol-2-thioles.
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Reactants : Acylated thiosemicarbazide (1a-i, 10 mmol), CS₂ (15 mmol), aqueous NaOH (10%).
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Conditions : Reflux in ethanol at 80°C for 4–6 hours.
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Work-up : Acidification to pH 2–3 with HCl, filtration, and recrystallization from ethanol.
This step yields thiadiazole-thiol intermediates with >85% purity.
S-Alkylation with Ethyl Chloroacetate
The critical step involves S-alkylation of the thiol group at the 2-position of the thiadiazole ring.
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Reactants :
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5-Sulfanyl-1,3,4-thiadiazol-2-thiol (5 mmol)
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Ethyl chloroacetate (6 mmol)
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Base: K₂CO₃ or DIEA (8 mmol)
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Solvent : Dichloromethane (DCM) or acetonitrile (50 mL).
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Conditions : Stirring at 0–5°C for 2 hours, followed by room-temperature agitation for 12 hours.
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Work-up :
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Washing with 5% NaHCO₃ and brine.
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Solvent removal under reduced pressure.
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Purification via recrystallization (methanol).
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Table 1: Key Reaction Parameters for S-Alkylation
| Parameter | Value/Range | Source |
|---|---|---|
| Temperature | 0–25°C | |
| Reaction Time | 12–14 hours | |
| Solvent | DCM or Acetonitrile | |
| Base | DIEA or K₂CO₃ | |
| Yield | 72–89% |
Analytical and Purification Techniques
Chromatographic Monitoring
Recrystallization
Challenges and Optimization Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
Ethyl [(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The thiadiazole ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The ethyl ester group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the thiadiazole ring.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticonvulsant and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of ethyl [(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetate is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. For example, its anticonvulsant activity may be related to the modulation of GABAergic neurotransmission, while its antimicrobial effects could be due to the disruption of bacterial cell membranes .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Thiadiazole Ring
Methyl-Substituted Analogues
- Ethyl 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetate: Structure: A methyl group replaces the 5-sulfanyl (-SH) substituent.
Amino- and Acetylamino-Substituted Analogues
- α,α'-Bis[(5-acetylamino-1,3,4-thiadiazol-2-yl)thio]-p-xylene (3f): Structure: Acetylamino (-NHCOCH₃) groups at position 5; bridged via p-xylene. Properties: High yield (86.6%), melting point 304–305°C, Rf = 0.5 (TLC) .
- 1,5-Bis[(5-amino-1,3,4-thiadiazol-2-yl)thio]-3-oxapentane (2b): Structure: Amino (-NH₂) groups at position 5; oxapentane linkage. Properties: Yield 72%, mp 159–160°C, Rf = 0.1 (TLC) .
Key Insight: Amino and acetylamino substituents enhance solubility and hydrogen-bonding capacity, influencing bioavailability and crystallinity .
Heterocycle Replacement: Thiadiazole vs. Oxadiazole
Comparison :
| Property | Thiadiazole Derivative | Oxadiazole Derivative |
|---|---|---|
| Aromaticity | Moderate (S-containing) | High (N,O-containing) |
| Biological Activity | Anticancer, antimicrobial potential | Broader chemotherapeutic applications |
| Structural Flexibility | Rigid due to S–S interactions | Planar with angular flexibility |
Thiadiazoles generally exhibit higher sulfur-mediated reactivity, while oxadiazoles offer improved π-stacking interactions in drug design .
Functional Group Modifications
Ester to Hydrazide Derivatives
- Ethyl 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetate → Hydrazide (2): Synthesis: Hydrazinolysis of the ester group. Applications: Precursor for Schiff bases and triazines with antitubercular activity .
Complex Derivatives
- Ethyl 2-[[5-[(4-methyl-3-morpholin-4-ylsulfonylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate: Structure: Incorporates morpholine and sulfonylbenzoyl groups. Properties: MW = 486.6 g/mol, XLogP3 = 1.8, high complexity (728) .
- Ethyl (5-isopropyl-1,3,4-thiadiazol-2-yl)aminoacetate: Structure: Isopropyl and oxo groups enhance steric bulk. Properties: MW = 243.28 g/mol, discontinued due to stability issues .
Biological Activity
Ethyl [(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetate is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential applications based on current research findings.
Chemical Structure and Properties
This compound features a thiadiazole ring , which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms. Its molecular formula is , and it has a molecular weight of approximately 192.27 g/mol. The presence of the sulfanyl group enhances its reactivity and potential biological interactions.
Synthesis
The synthesis of this compound typically involves S-alkylation , where a thiol group reacts with an alkylating agent. This process can be achieved through the reaction of acylated thiosemicarbazides with carbon disulfide to form intermediates that are subsequently alkylated using chloroacetic acid derivatives.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
Antimicrobial Activity
This compound has shown promising antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has been noted that compounds with similar structures often exhibit strong antibacterial effects due to their ability to disrupt bacterial cell membranes .
Antifungal Properties
In addition to its antibacterial activity, this compound has demonstrated antifungal effects against fungi such as Candida albicans and Aspergillus flavus, making it a candidate for further investigation in antifungal therapies.
Anticonvulsant Potential
The compound is also being explored for its potential as an anticonvulsant agent. Preliminary studies suggest that its mechanism may involve modulation of GABAergic neurotransmission pathways.
The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with various molecular targets within biological systems. The thiadiazole ring contributes to these interactions by acting as a pharmacophore, enhancing the compound's biological effectiveness .
Case Studies and Research Findings
Several studies have documented the biological activity of thiadiazole derivatives similar to this compound:
| Compound Name | Activity | Reference |
|---|---|---|
| Sulfamethizole | Antimicrobial | |
| Acetazolamide | Antiepileptic | |
| Cefazedone | Antibiotic |
These compounds have been shown to possess diverse pharmacological properties that could be relevant for the development of new therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
